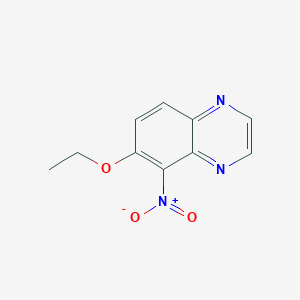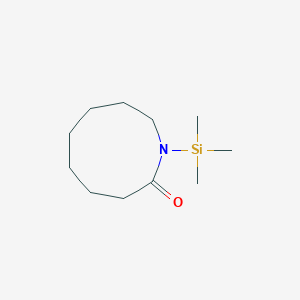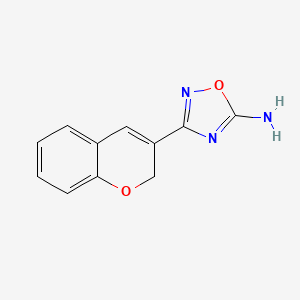
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate typically involves the reaction of L-proline with chloroacetyl chloride. This reaction results in the formation of an N-acylated product, which is then converted into the desired compound through further chemical transformations . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to increase efficiency and yield . The use of automated reactors and continuous flow systems can also enhance the scalability of the production process.
化学反応の分析
Types of Reactions
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
科学的研究の応用
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type-II diabetes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand the structure-activity relationship (SAR) of pyrrolidine derivatives and their biological profiles.
作用機序
The mechanism of action of ®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it plays a role in inhibiting the enzyme dipeptidyl peptidase IV, which is involved in glucose metabolism . This inhibition helps in extending the half-life of incretin hormones, thereby enhancing insulin secretion and improving glucose tolerance.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity. Its stereochemistry also plays a crucial role in its interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
96163-73-4 |
|---|---|
分子式 |
C9H14ClNO3 |
分子量 |
219.66 g/mol |
IUPAC名 |
ethyl (2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-2-14-9(13)7-4-3-5-11(7)8(12)6-10/h7H,2-6H2,1H3/t7-/m1/s1 |
InChIキー |
HQCANMGWAQTZNU-SSDOTTSWSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCCN1C(=O)CCl |
正規SMILES |
CCOC(=O)C1CCCN1C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)


![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)


![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)



![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)

